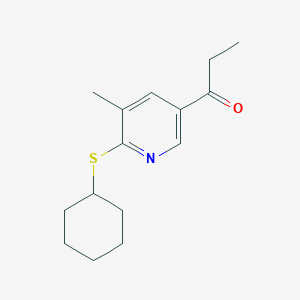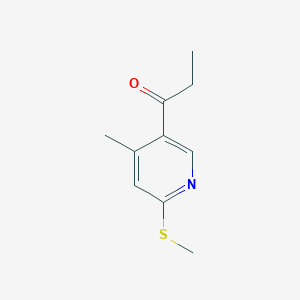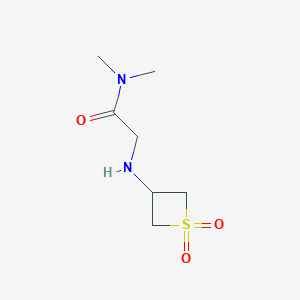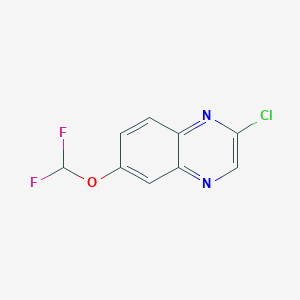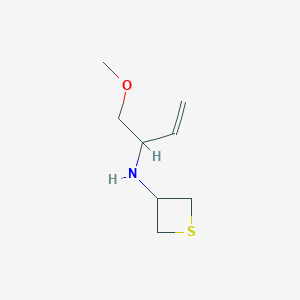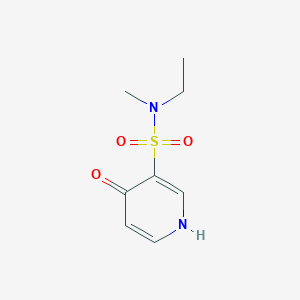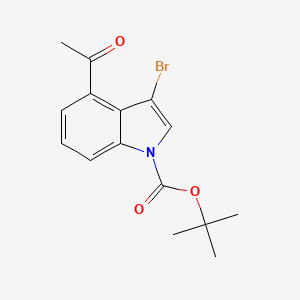
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a boronic ester derivative of chromanone. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a chromanone derivative. One common method includes the reaction of a chromanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted chromanone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its boronic ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the transition state and facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
Bis(pinacolato)diboron: A widely used reagent in borylation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone backbone, which imparts additional reactivity and potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C15H19BO4 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-7H,8-9H2,1-4H3 |
Clave InChI |
LZBJIFGKFNOAFX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


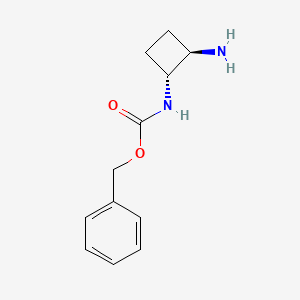

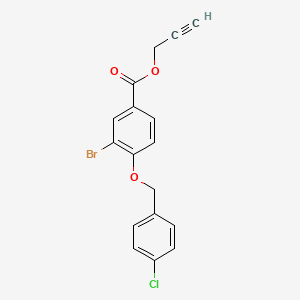
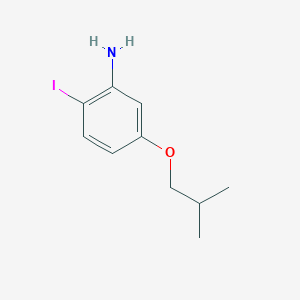
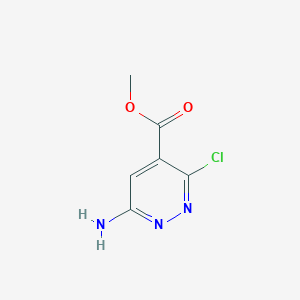
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
